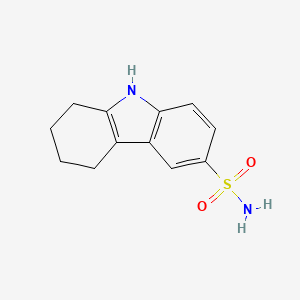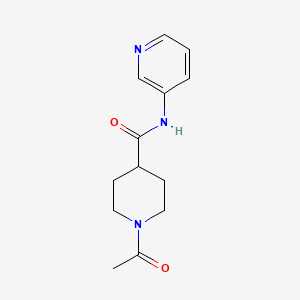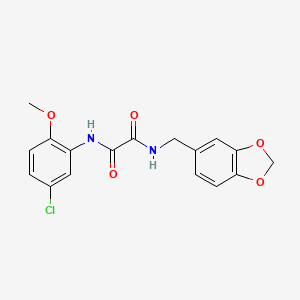![molecular formula C19H26N2O B4548334 N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B4548334.png)
N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]pyridine-4-carboxamide
Vue d'ensemble
Description
N-[1-(tricyclo[3311~3,7~]dec-1-yl)propyl]pyridine-4-carboxamide is a synthetic compound characterized by a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]pyridine-4-carboxamide typically involves a multi-step process. One common approach includes the following steps:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions starting from simpler precursors.
Attachment of the propyl group: This step involves the alkylation of the tricyclic core with a propyl halide under basic conditions.
Coupling with pyridine-4-carboxamide: The final step involves the coupling of the intermediate with pyridine-4-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tricyclic core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the tricyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
N-[1-(tricyclo[331
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in the study of receptor-ligand interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with unique properties, such as high stability and specific binding affinities.
Mécanisme D'action
The mechanism of action of N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The tricyclic core provides a rigid structure that can fit into binding sites on proteins or enzymes, while the pyridine-4-carboxamide moiety can form hydrogen bonds and other interactions. This allows the compound to modulate the activity of its targets, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
- 1-adamantane carboxylic acid nitrile
Comparison: N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]pyridine-4-carboxamide is unique due to its specific tricyclic structure, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-[1-(1-adamantyl)propyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-2-17(21-18(22)16-3-5-20-6-4-16)19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15,17H,2,7-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLCENSKSVBONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B4548254.png)

![2,3-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B4548269.png)
![N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4548276.png)

![N-(4-butylphenyl)-2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazinecarboxamide](/img/structure/B4548291.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide](/img/structure/B4548297.png)

![3a-(4-methoxyphenyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4548330.png)
![(5Z)-3-(4-methylphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4548340.png)
![(6E)-6-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4548349.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B4548355.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4548359.png)

